![molecular formula C9H10INO B3123540 2-iodo-N,5-dimethylbenzamide CAS No. 309253-38-1](/img/structure/B3123540.png)
2-iodo-N,5-dimethylbenzamide
Overview
Description
“2-iodo-N,5-dimethylbenzamide” is a chemical compound with the molecular formula C9H10INO . It is used in various chemical reactions and has been studied in the field of synthetic chemistry .
Synthesis Analysis
The synthesis of compounds similar to “2-iodo-N,5-dimethylbenzamide” has been reported in the literature . For instance, 2-iodobenzamide and 2-iodo-N-phenyl-benzamide were synthesized from 2-iodobenzoic acid . In the crystal structure of these compounds, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers .
Molecular Structure Analysis
The molecular structure of “2-iodo-N,5-dimethylbenzamide” involves an aromatic ring inclined to the O1/C1/N1 plane of the amide . This structure is crucial for its chemical properties and reactivity .
Scientific Research Applications
Insecticide Synthesis
A study on the synthesis of anthranilicdiamides insecticide mentioned the use of similar compounds . While “2-iodo-N,5-dimethylbenzamide” was not specifically mentioned, it’s plausible that it could be used in similar contexts given its structural similarity to the compounds used in the study .
Research Material
Sigma-Aldrich provides “2-iodo-N,5-dimethylbenzamide” as part of a collection of rare and unique chemicals for early discovery researchers . This suggests its potential use in various research applications .
Synthetic Technology Study
There’s a necessity to deeply study the synthetic technology of similar compounds like Cholrantraniliprole and Cyantraniliprole . “2-iodo-N,5-dimethylbenzamide”, due to its structural similarity, could be used in these studies .
Safety and Hazards
Future Directions
Future research could explore the potential of “2-iodo-N,5-dimethylbenzamide” in various chemical reactions. For instance, a study has reported the synthesis of 2-phenyl-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides . This method was used for CO2 mitigation to synthesize cyclic carbonates and 1,3-diaryl ureas .
Mechanism of Action
Target of Action
A structurally similar compound, 4-iodo-2,5-dimethoxy-n-(2-methoxybenzyl)phenethylamine (25i-nbome), is known to be a potent serotonin 5-ht 2a/2c receptor agonist .
Mode of Action
Based on the action of similar compounds, it may interact with its targets to induce changes in neurotransmission .
Biochemical Pathways
The related compound 25i-nbome is known to affect dopamine (da), serotonin (5-ht), acetylcholine (ach), and glutamate release .
Result of Action
The related compound 25i-nbome is known to affect short-term memory, locomotor function, and anxiety, possibly as a result of complex interactions between neurotransmitter pathways .
properties
IUPAC Name |
2-iodo-N,5-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGKZJLXUMOQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308698 | |
Record name | 2-Iodo-N,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N,5-dimethylbenzamide | |
CAS RN |
309253-38-1 | |
Record name | 2-Iodo-N,5-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309253-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-N,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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